molecular formula C10H16N2O B2925542 2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol CAS No. 1184352-18-8

2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol

Cat. No.: B2925542
CAS No.: 1184352-18-8
M. Wt: 180.251
InChI Key: IUMNJFILAPMKAM-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexane ring substituted with a hydroxyl group and an imidazole ring The imidazole ring is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-methylimidazole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the imidazole ring on the cyclohexane backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:

    2-(1H-imidazol-1-yl)cyclohexan-1-ol: Lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.

    2-(2-methyl-1H-imidazol-1-yl)ethanol: Contains an ethanol group instead of a cyclohexane ring, leading to different physical and chemical properties.

    2-(2-methyl-1H-imidazol-1-yl)ethan-1-ol: Similar structure but with an ethan-1-ol backbone, which may influence its solubility and reactivity.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMNJFILAPMKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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